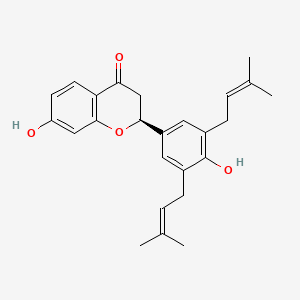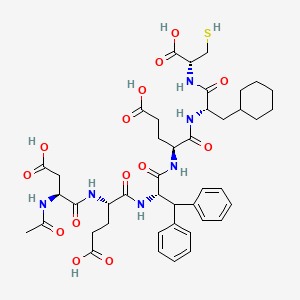
abyssinone-IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abyssinone-IV is a flavonoid compound isolated from the plant Erythrina abyssinica. It belongs to the class of flavanones and is known for its diverse biological activities, including cytotoxic and anti-inflammatory properties . The chemical structure of this compound is characterized by a flavanone backbone with various hydroxyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinone-IV involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcones as intermediates. The chalcone undergoes cyclization and subsequent functional group modifications to yield this compound. The reaction conditions typically involve the use of acidic or basic catalysts, along with specific temperature and solvent conditions to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Erythrina abyssinica, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale .
Chemical Reactions Analysis
Types of Reactions: Abyssinone-IV undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the carbonyl group in the flavanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the flavanone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include oxidized flavonoids, reduced flavanones, and substituted derivatives with altered biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids and as a model compound for studying flavonoid chemistry.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Abyssinone-IV involves several molecular targets and pathways:
Cytotoxicity: this compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Abyssinone-IV shares structural similarities with other flavonoids such as:
- Atalantoflavone
- Neocyclomorusin
- Sigmoidin I
- Sophorapterocarpan A
- Bidwillon A
- 6α-Hydroxyphaseollidin
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities. Compared to similar compounds, this compound exhibits a broader range of cytotoxic and anti-inflammatory effects, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3/t23-/m0/s1 |
InChI Key |
JBQLRZGPTDOWQA-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10846093.png)
![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)
![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)
![9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine](/img/structure/B10846106.png)
![9-O-[3-(Phenylamino)propyl]-berberine bromide](/img/structure/B10846116.png)
![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)
![1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B10846129.png)
![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)


![9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide](/img/structure/B10846159.png)

![Ac-[CFWKFC]-NH2](/img/structure/B10846175.png)
